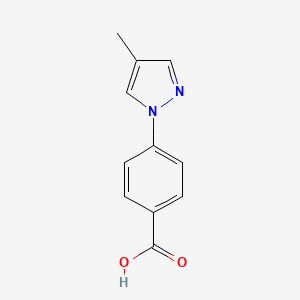
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
Vue d'ensemble
Description
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a solid at room temperature and is used primarily in research settings.
Mécanisme D'action
Target of Action
The primary targets of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid are two groups of pathogens, staphylococci and enterococci . These bacteria are common causes of infections in humans and are often resistant to many antibiotics, making them a significant concern in healthcare .
Mode of Action
The compound interacts with its targets by permeabilizing the cell membrane . This action disrupts the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death .
Biochemical Pathways
The compound’s bactericidal action suggests it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of this compound is the effective inhibition and eradication of Staphylococcus aureus and Enterococcus faecalis biofilms . Biofilms are communities of bacteria that are particularly resistant to antibiotics, so this compound’s ability to eradicate them is significant .
Méthodes De Préparation
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-methyl-1H-pyrazole with benzoic acid derivatives. One common method involves the reaction of 4-methyl-1H-pyrazole with benzoyl chloride under basic conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Applications De Recherche Scientifique
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Comparaison Avec Des Composés Similaires
4-(4-methyl-1H-pyrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(1H-pyrazol-1-yl)benzoic acid: Lacks the methyl group on the pyrazole ring, which can influence its reactivity and interactions.
4-(1H-imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with the methyl group in a different position, affecting its chemical behavior.
Propriétés
IUPAC Name |
4-(4-methylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-12-13(7-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCLOJFIHCHOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















